molecular formula C10H19NO2 B6274802 [5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2763776-54-9

[5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No. B6274802
CAS RN: 2763776-54-9
M. Wt: 185.3
InChI Key:
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Description

[5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound belongs to the class of bicyclic compounds and is commonly referred to as a bicyclic amine. It has been found to have a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of [5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been found to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
[5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been found to have a wide range of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to improvements in mood, cognition, and behavior. It has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of [5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol for lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, one limitation of this compound is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.

Future Directions

There are several potential future directions for research on [5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of [5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 2-methoxyethylamine with 1,5-cyclooctadiene in the presence of a catalyst. This reaction leads to the formation of a bicyclic intermediate, which is then converted to [5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol using a series of chemical reactions.

Scientific Research Applications

[5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been extensively studied for its potential use as a therapeutic agent in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for certain receptors in the brain, particularly the dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol' involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, introduction of a methoxyethyl group, and reduction of a carbonyl group to a hydroxyl group.", "Starting Materials": [ "Cyclohexanone", "2-methoxyethanol", "Ammonium acetate", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ammonium acetate in methanol to form the bicyclic ring system.", "Step 2: The resulting intermediate is then reacted with 2-methoxyethanol in the presence of a Lewis acid catalyst to introduce the methoxyethyl group.", "Step 3: The carbonyl group in the intermediate is then reduced to a hydroxyl group using sodium borohydride in methanol." ] }

CAS RN

2763776-54-9

Molecular Formula

C10H19NO2

Molecular Weight

185.3

Purity

95

Origin of Product

United States

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